molecular formula C18H16N2O4 B2580918 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione CAS No. 1008268-26-5

3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione

Cat. No.: B2580918
CAS No.: 1008268-26-5
M. Wt: 324.336
InChI Key: BQCGOKSDTJKOTL-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of pyrrolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione typically involves the reaction of 1,3-benzodioxole derivatives with 2-methylphenyl-substituted pyrrolidinediones. The reaction conditions may include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole or pyrrolidinedione moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for various diseases.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,3-Benzodioxol-5-ylamino)-1-(2-methylphenyl)-2,5-pyrrolidinedione include other pyrrolidinedione derivatives and benzodioxole-containing compounds. Examples include:

  • 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2,5-pyrrolidinedione
  • 3-(1,3-Benzodioxol-5-ylamino)-1-(4-methylphenyl)-2,5-pyrrolidinedione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-(2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-4-2-3-5-14(11)20-17(21)9-13(18(20)22)19-12-6-7-15-16(8-12)24-10-23-15/h2-8,13,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCGOKSDTJKOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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